molecular formula C6H9N3OS B1384475 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one CAS No. 1023812-69-2

6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one

Cat. No. B1384475
M. Wt: 171.22 g/mol
InChI Key: BJVVQDSUVDFVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The aminomethyl group is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .

Scientific Research Applications

Crystallographic Studies

6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one and its derivatives have been studied for their crystal structures and polymorphism. For instance, a study by Glidewell et al. (2003) explored benzylation and nitrosation of similar compounds, revealing different polymorphic forms and their molecular interactions, such as hydrogen bonding and pi-pi interactions (Glidewell, Low, Marchal, & Quesada, 2003).

Antitumor and Antimicrobial Agents

Research by Gangjee et al. (2009) involved synthesizing analogues of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. These compounds exhibited notable antitumor activity, showing their potential in cancer treatment (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).

Synthesis of Nucleosides

Misra et al. (1990) synthesized derivatives of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one, which are significant in the study of nucleosides, contributing to the understanding of nucleic acids and potentially therapeutic applications (Misra, Jain, Avasthi, & Bhakuni, 1990).

Tautomerism and Hydrogen Bonding

The study of tautomerism and hydrogen bonding in derivatives of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one has been a subject of interest, as in the work of Gerhardt, Tutughamiarso, and Bolte (2011). Understanding these molecular properties is crucial in the design of pharmaceuticals and understanding biological processes (Gerhardt, Tutughamiarso, & Bolte, 2011).

Pharmaceutical and Biochemical Applications

Compounds like 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one have been used in the synthesis of various pharmaceutical and biochemical compounds. For example, the research by Prajapati and Thakur (2005) contributed to the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives, which could have applications in drug development (Prajapati & Thakur, 2005).

Herbicidal Activity

Research into the herbicidal properties of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one, has been conducted. Luo et al. (2017) synthesized a series of such compounds and evaluated their effectiveness against certain plants, indicating potential agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some general safety data can be found in Material Safety Data Sheets (MSDS) provided by chemical suppliers .

properties

IUPAC Name

4-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-11-6-8-4(3-7)2-5(10)9-6/h2H,3,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVVQDSUVDFVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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